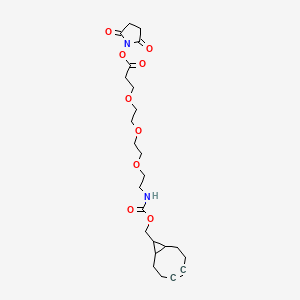

endo-BCN-PEG3-NHS ester

Description

Properties

Molecular Formula |

C24H34N2O9 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H34N2O9/c27-21-7-8-22(28)26(21)35-23(29)9-11-31-13-15-33-16-14-32-12-10-25-24(30)34-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,25,30) |

InChI Key |

HCELGENRAWFQSJ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

endo-BCN-PEG3-NHS ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of endo-BCN-PEG3-NHS ester, a heterobifunctional chemical linker critical in the field of bioconjugation. It details its chemical properties, applications, and the methodologies for its use in creating advanced biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

Endo-BCN-PEG3-NHS ester is a versatile tool in bioconjugation, featuring three key components:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines (-NH2) found on proteins (e.g., lysine (B10760008) residues), amine-modified oligonucleotides, and other biomolecules.[1]

-

Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG3 spacer that enhances the solubility of the molecule in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]

-

endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in complex biological environments without the need for a toxic copper catalyst.[2]

The strategic combination of these components allows for a two-step conjugation strategy, making it a valuable reagent for constructing complex biomolecular architectures.

Quantitative Data Summary

The following tables summarize the key quantitative data for endo-BCN-PEG3-NHS ester, compiled from various suppliers.

Table 1: Physicochemical Properties

| Property | Value | References |

| Chemical Formula | C₂₄H₃₄N₂O₉ | --INVALID-LINK-- |

| Molecular Weight | 494.5 g/mol | --INVALID-LINK-- |

| CAS Number | 2101206-94-2 | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

| Solubility | DMSO, DMF, DCM | --INVALID-LINK-- |

| Storage Conditions | -20°C | --INVALID-LINK-- |

Table 2: Reactivity and Stability of Functional Groups

| Functional Group | Reaction | Key Parameters | Half-life of Hydrolysis | References |

| NHS Ester | Amine Acylation | Optimal pH: 7.2-8.5 | 4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C) | --INVALID-LINK--, --INVALID-LINK-- |

| BCN (endo) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, bioorthogonal | N/A (stable triazole formed) | --INVALID-LINK-- |

Synthesis Pathway

The synthesis of endo-BCN-PEG3-NHS ester involves a multi-step process, starting from the formation of the core BCN structure, followed by the attachment of the PEG linker and subsequent activation with an NHS ester. While specific proprietary methods may vary, a plausible synthetic route is outlined below.

References

An In-depth Technical Guide to endo-BCN-PEG3-NHS Ester for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, endo-BCN-PEG3-NHS ester, a valuable tool for copper-free click chemistry applications in bioconjugation and drug development. This document details its chemical properties, reaction mechanisms, and provides experimental protocols for its use.

Introduction

Endo-BCN-PEG3-NHS ester is a heterobifunctional crosslinker designed for two-step sequential conjugations. It incorporates three key components:

-

An N-Hydroxysuccinimide (NHS) ester : An amine-reactive functional group for covalent attachment to primary amines (-NH2) on proteins, antibodies, or other biomolecules.

-

A Bicyclo[6.1.0]nonyne (BCN) moiety: A strained alkyne that enables highly efficient and specific copper-free click chemistry reactions with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

-

A Polyethylene (B3416737) glycol (PEG3) spacer: A short, hydrophilic three-unit polyethylene glycol chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][2]

This combination of features makes endo-BCN-PEG3-NHS ester a versatile reagent for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins, without the need for a cytotoxic copper catalyst.[3][4]

Core Concepts and Reaction Mechanisms

The utility of endo-BCN-PEG3-NHS ester lies in the orthogonal reactivity of its two functional ends. This allows for a controlled, two-step conjugation strategy.

NHS Ester Reaction with Primary Amines

The NHS ester facilitates the acylation of primary amines, commonly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond. The reaction releases N-hydroxysuccinimide as a byproduct.[5]

Caption: NHS Ester Reaction with a Primary Amine.

Copper-Free Click Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a highly strained cyclooctyne (B158145) that readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule. This reaction, known as SPAAC, is a cornerstone of bioorthogonal chemistry as it proceeds with high efficiency under physiological conditions (neutral pH, aqueous solution, and room temperature) without the need for a copper catalyst. The result is a stable triazole linkage.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data

The following tables summarize the available quantitative data for endo-BCN-PEG3-NHS ester and the general properties of its reactive moieties.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H34N2O9 | [6][7] |

| Molecular Weight | 494.54 g/mol | [6][7] |

| CAS Number | 2141976-24-9 | [6][7] |

| Purity | >90% or >95% (supplier dependent) | [6][8] |

| Solubility | DMSO, DMF, DCM | [8] |

| Storage | -20°C, desiccated | [8] |

Reaction Kinetics and Stability

| Parameter | Value | Conditions | Reference |

| BCN-Azide Reaction (SPAAC) | Second-order rate constant (k2) with benzyl (B1604629) azide (B81097): ~0.14 M⁻¹s⁻¹ | Not specified for the full linker | [9] |

| NHS Ester Stability | Half-life of 4-5 hours | pH 7.0, 0°C | [3] |

| Half-life of 1 hour | pH 8.0 | [3] | |

| Half-life of 10 minutes | pH 8.6, 4°C | [3][6] |

Experimental Protocols

The following are general protocols for a two-step bioconjugation using endo-BCN-PEG3-NHS ester. Optimization may be required for specific applications.

Step 1: Labeling of a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the labeling of an antibody with endo-BCN-PEG3-NHS ester to introduce the BCN moiety.

Materials:

-

Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

endo-BCN-PEG3-NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.5.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette).

Procedure:

-

Prepare the Biomolecule:

-

Ensure the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Adjust the concentration of the biomolecule to 1-10 mg/mL in the reaction buffer.

-

-

Prepare the endo-BCN-PEG3-NHS Ester Solution:

-

Allow the vial of endo-BCN-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved endo-BCN-PEG3-NHS ester to the biomolecule solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quench the Reaction (Optional):

-

Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

-

Caption: Workflow for Labeling an Antibody with endo-BCN-PEG3-NHS Ester.

Step 2: Copper-Free Click Chemistry Reaction

This protocol describes the reaction of the BCN-labeled biomolecule with an azide-containing molecule.

Materials:

-

BCN-labeled biomolecule from Step 1.

-

Azide-containing molecule of interest.

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Prepare the Reactants:

-

Dissolve the azide-containing molecule in a compatible solvent.

-

Ensure the BCN-labeled biomolecule is in a suitable reaction buffer.

-

-

Click Reaction:

-

Add the azide-containing molecule to the BCN-labeled biomolecule. A 1.5- to 5-fold molar excess of the azide molecule is typically recommended.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction time may require optimization.

-

-

Purification:

-

Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted azide-containing molecule.

-

Caption: Workflow for Copper-Free Click Chemistry with a BCN-Labeled Biomolecule.

Characterization of Conjugates

The successful conjugation can be confirmed and characterized by various analytical techniques:

-

UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the azide-containing molecule is a chromophore.

-

Mass Spectrometry (MS): To confirm the mass of the final conjugate and assess the distribution of the number of attached molecules.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

HPLC/FPLC: To assess the purity of the final conjugate.

Conclusion

Endo-BCN-PEG3-NHS ester is a powerful and versatile tool for the creation of well-defined bioconjugates. Its bifunctional nature allows for a controlled, two-step conjugation strategy, while the inclusion of a PEG spacer enhances the properties of the resulting conjugate. The copper-free nature of the SPAAC reaction makes it particularly suitable for applications involving living cells or other sensitive biological systems. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this linker to advance their work in drug development, diagnostics, and fundamental biological research.

References

- 1. endo-BCN-PEG3-amine, 1883512-27-3 | BroadPharm [broadpharm.com]

- 2. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Endo BCN-PEG3 NHS Ester_诺维康 [nvcbiotech.com]

- 5. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. biocat.com [biocat.com]

- 8. endo-BCN-PEG3-NHS ester, 2101206-94-2 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

The Strategic Role of the PEG3 Linker in endo-BCN-PEG3-NHS Ester: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of linker is paramount to the success of their constructs. The endo-BCN-PEG3-NHS ester is a heterobifunctional linker that has gained prominence for its utility in creating stable and effective bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3][4] This technical guide provides an in-depth exploration of the core functionalities of this linker, with a specific focus on the pivotal role of the integrated polyethylene (B3416737) glycol (PEG) spacer.

Deconstructing the endo-BCN-PEG3-NHS Ester

The endo-BCN-PEG3-NHS ester is a molecule meticulously designed with three key functional components: an N-hydroxysuccinimide (NHS) ester, a bicyclo[6.1.0]nonyne (BCN) group, and a three-unit polyethylene glycol (PEG3) spacer. Each of these components plays a distinct and crucial role in the bioconjugation process.

-

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies.[5][][7] This amine-reactive functionality allows for the covalent attachment of the linker to the biomolecule of interest.[] The reaction is most efficient in a slightly alkaline environment, typically at a pH between 7.2 and 8.5.[7][9]

-

Endo-Bicyclononyne (endo-BCN): The BCN group is a strained cyclooctyne (B158145) that is instrumental for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[10][11][12] The inherent ring strain of the BCN moiety allows it to react spontaneously and with high specificity with azide-containing molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[12][13] The "endo" configuration of the BCN is known for its high reactivity in SPAAC reactions.[11]

-

PEG3 Linker: The PEG3 linker is a short chain of three repeating ethylene (B1197577) oxide units that acts as a hydrophilic spacer between the NHS ester and the BCN group.[14] This seemingly simple component confers several advantageous properties to the overall molecule and the resulting bioconjugate, which will be the central focus of this guide.

Below is a diagram illustrating the structure and functional components of the endo-BCN-PEG3-NHS ester.

The Multifaceted Role of the PEG3 Linker

The inclusion of the PEG3 spacer is a strategic design choice that significantly enhances the performance and utility of the endo-BCN-PEG3-NHS ester in bioconjugation applications.[15][16][17] The benefits imparted by the PEG3 linker can be categorized as follows:

1. Enhanced Solubility: One of the most critical roles of the PEG linker is to increase the hydrophilicity of the molecule.[14][18][19] Many therapeutic agents and fluorescent dyes are hydrophobic in nature. The PEG3 spacer, with its repeating ethylene oxide units, forms hydrogen bonds with water molecules, thereby improving the aqueous solubility of the entire conjugate.[14][18] This enhanced solubility helps to prevent aggregation of the bioconjugate, which can lead to loss of activity and potential immunogenicity.[4][18]

2. Reduced Steric Hindrance: The PEG3 linker provides a flexible and extended spacer arm between the biomolecule and the BCN group.[17][20] This spatial separation minimizes steric hindrance, allowing the BCN group to be more accessible for the subsequent SPAAC reaction. This can lead to improved reaction efficiency and higher yields of the final conjugate.

3. Improved Pharmacokinetics and Pharmacodynamics: In the context of drug development, particularly for ADCs, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic.[15][16] The hydrophilic PEG chain creates a hydration shell around the molecule, which can shield it from enzymatic degradation and reduce clearance by the kidneys.[15][18] This leads to a longer circulation half-life in the bloodstream, allowing for more effective targeting of the intended site of action.[15][18]

4. Reduced Immunogenicity: The PEG linker can mask immunogenic epitopes on the surface of the bioconjugate, potentially reducing the risk of an adverse immune response.[16][17] This "stealth" property is particularly important for therapeutic proteins and antibodies that may be recognized as foreign by the immune system.

The following table summarizes the key properties and advantages conferred by the PEG3 linker.

| Property | Advantage in Bioconjugation | Reference |

| Hydrophilicity | Increases aqueous solubility of the conjugate, prevents aggregation. | [4][14][18][19] |

| Flexibility | Acts as a spacer to reduce steric hindrance, improving reaction efficiency. | [17][20] |

| Biocompatibility | Low toxicity and approved for biomedical applications. | [14] |

| "Stealth" Properties | Reduces immunogenicity and enzymatic degradation, prolongs circulation half-life. | [15][16][17][18] |

Experimental Protocols

The following sections provide detailed methodologies for the use of endo-BCN-PEG3-NHS ester in a typical bioconjugation workflow, such as the labeling of an antibody.

Materials and Reagents

-

endo-BCN-PEG3-NHS ester

-

Antibody or other amine-containing biomolecule

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Azide-functionalized molecule (for SPAAC reaction)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol 1: Antibody Labeling with endo-BCN-PEG3-NHS Ester

This protocol describes the first step of the two-step conjugation process, where the linker is attached to the antibody via the NHS ester.

-

Reagent Preparation:

-

Allow the endo-BCN-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be used immediately.

-

Prepare the antibody in a suitable buffer, such as 0.1 M sodium bicarbonate buffer at pH 8.3-8.5. The concentration of the antibody should typically be in the range of 1-10 mg/mL.[21]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the endo-BCN-PEG3-NHS ester stock solution to the antibody solution. The optimal molar ratio will depend on the antibody and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[21] Protect from light if the azide-functionalized molecule to be added later is light-sensitive.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the BCN-labeled Antibody:

-

Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against PBS at pH 7.4.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the second step, where the BCN-labeled antibody is conjugated to an azide-functionalized molecule.

-

Reaction Setup:

-

Combine the purified BCN-labeled antibody with the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

The molar ratio of the azide-functionalized molecule to the BCN-labeled antibody should be optimized, but a slight molar excess of the azide (B81097) molecule is often used.

-

-

SPAAC Reaction:

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the specific reactants.

-

The reaction can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

-

-

Final Purification:

-

Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted azide-functionalized molecule.

-

The overall experimental workflow is depicted in the following diagram.

Signaling Pathways and Logical Relationships

The logical relationship in the use of endo-BCN-PEG3-NHS ester is a sequential, two-step conjugation process. This is not a signaling pathway in the biological sense, but rather a chemical reaction pathway. The following diagram illustrates this logical flow.

Conclusion

The endo-BCN-PEG3-NHS ester is a powerful and versatile tool for modern bioconjugation. While the NHS ester and BCN moieties provide the reactive handles for conjugation, the PEG3 linker is the key to optimizing the properties of the resulting bioconjugate. Its ability to enhance solubility, reduce steric hindrance, improve pharmacokinetics, and decrease immunogenicity makes it an indispensable component in the design of sophisticated and effective biomolecules for research, diagnostics, and therapeutic applications. Understanding the strategic role of the PEG3 linker allows for the rational design and successful synthesis of next-generation bioconjugates.

References

- 1. medkoo.com [medkoo.com]

- 2. endo-BCN-PEG3-NHS ester | ADC Linker | Ambeed.com [ambeed.com]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 5. zhonghanchemical.com [zhonghanchemical.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. purepeg.com [purepeg.com]

- 16. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 17. precisepeg.com [precisepeg.com]

- 18. purepeg.com [purepeg.com]

- 19. endo-BCN-PEG3-NHS ester, 2101206-94-2 | BroadPharm [broadpharm.com]

- 20. scbt.com [scbt.com]

- 21. interchim.fr [interchim.fr]

The Nuances of Reactivity: An In-depth Technical Guide to NHS Esters and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are among the most prevalent and versatile reagents in bioconjugation chemistry, pivotal for the covalent modification of proteins, peptides, and other biomolecules. Their utility stems from their ability to form stable amide bonds with primary amino groups under relatively mild aqueous conditions.[1][] This technical guide provides a comprehensive overview of the reactivity of NHS esters with primary amines, offering insights into the kinetics, reaction conditions, and potential side reactions that are critical for the successful design and execution of bioconjugation strategies in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs).[1][][3]

Core Principles of NHS Ester Reactivity

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1][4] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[1][4] This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[1][4] The efficiency of this reaction is primarily governed by two competing factors: the rate of aminolysis (the desired reaction with the amine) and the rate of hydrolysis, where the NHS ester reacts with water.[1][5][6] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably pH.[1][5][7]

Key Factors Influencing Reactivity

The success of a conjugation reaction involving NHS esters hinges on the careful control of several experimental parameters. These factors influence the balance between the desired aminolysis and the competing hydrolysis, ultimately determining the yield and specificity of the final conjugate.

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[1][7] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[1]

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards NHS esters.[1][7][8]

-

Optimal pH (7.2-8.5): This pH range represents a compromise.[][5] It is slightly basic enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines (-NH₂) to facilitate the reaction, while not being so alkaline as to excessively accelerate the competing hydrolysis of the NHS ester.[1][][5] The optimal pH for most NHS ester labeling reactions is often cited as 8.3-8.5.[7][9][10]

-

High pH (>8.5): As the pH increases, the rate of hydrolysis of the NHS ester increases dramatically, which can significantly reduce the yield of the desired conjugate.[5][7]

Temperature

Reaction temperature affects the rates of both aminolysis and hydrolysis. Reactions are typically carried out at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[5][7] Lower temperatures can be used to slow down the rate of hydrolysis, which can be beneficial when working with low concentrations of protein or particularly labile NHS esters.[5]

Solvent

While aqueous buffers are most common for bioconjugation, NHS esters can also be used in organic solvents.[11] For aqueous reactions, if the NHS ester has poor water solubility, it is typically first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer.[4][7] It is crucial to use high-purity, amine-free DMF, as contaminating amines can react with the NHS ester.[7]

Steric Hindrance

The accessibility of the primary amine on the target molecule can influence the reaction rate. Sterically hindered amines will react more slowly than easily accessible ones.[] This can be a factor when labeling complex biomolecules like proteins, where some lysine (B10760008) residues may be buried within the protein structure.

Quantitative Data on NHS Ester Reactivity

The stability of the NHS ester in aqueous solution is a critical factor in determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 7.0 | Room Temp | ~1 hour |

| 8.0 | Room Temp | ~30 minutes |

| 9.0 | Room Temp | ~10 minutes |

Data compiled from various sources.[5][12][13]

Side Reactions and Considerations

While NHS esters are highly selective for primary amines, other nucleophilic residues can react under certain conditions, particularly when primary amines are scarce or inaccessible.[1][4] These side reactions are generally less efficient, and the resulting linkages can be less stable than amide bonds.[1][4]

The most significant competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and the release of NHS.[4][5][6]

Experimental Protocols

This section provides a general methodology for the conjugation of a biomolecule with an NHS ester.

Materials and Reagents

-

Biomolecule containing primary amines (e.g., protein, amine-modified oligonucleotide)

-

NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, drug)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)[7][10]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)[5]

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[7]

General Conjugation Protocol

-

Buffer Preparation: Prepare the reaction buffer and ensure it is free of primary amines (e.g., Tris, glycine).[5][10] The optimal pH is typically between 8.3 and 8.5.[7][9][10]

-

Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to the desired concentration.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[4][7]

-

Reaction Initiation: Add the dissolved NHS ester to the biomolecule solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the biomolecule.[9]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[5][7] If the NHS ester is light-sensitive, protect the reaction from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any remaining NHS ester.[5] Incubate for 15-30 minutes.

-

Purification: Remove the excess, unreacted NHS ester and byproducts from the conjugated biomolecule using an appropriate purification method such as size-exclusion chromatography or dialysis.[7]

Conclusion

NHS esters remain a cornerstone of bioconjugation due to their reliability and the stability of the resulting amide bonds.[1][4] A thorough understanding of their reactivity, particularly the influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield, specific conjugations.[1][6][7] While highly selective for primary amines, researchers and drug development professionals must be cognizant of potential side reactions with other nucleophilic amino acids to fully control and characterize their biomolecular conjugates.[1][4] By carefully controlling the reaction conditions, NHS ester chemistry provides a powerful tool for the creation of a wide range of bioconjugates for research and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to endo-BCN-PEG3-NHS Ester for Protein and Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-PEG3-NHS ester, a bifunctional linker widely utilized in bioconjugation for the labeling of proteins and peptides. We will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its application.

Introduction to endo-BCN-PEG3-NHS Ester

Endo-BCN-PEG3-NHS ester is a versatile chemical tool designed for the covalent modification of biomolecules. It features three key components:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides).

-

Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic PEG linker that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.

-

endo-Bicyclononyne (BCN): A strained alkyne that enables highly efficient and specific copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.

This dual functionality allows for a two-step labeling strategy, making it a valuable reagent in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted biomolecular constructs.

Chemical Properties and Specifications

While specific quantitative data for labeling efficiency and stability of conjugates formed with endo-BCN-PEG3-NHS ester are not extensively published, the following table summarizes its general chemical properties and typical storage and handling information.

| Property | Value | Source |

| Molecular Weight | 494.54 g/mol | |

| Molecular Formula | C24H34N2O9 | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| Storage Conditions | Store at -20°C, desiccated | |

| Shipping Conditions | Ambient temperature |

Note: NHS esters are susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare solutions immediately before use and avoid buffers containing primary amines, such as Tris or glycine.

Reaction Mechanism

The labeling process with endo-BCN-PEG3-NHS ester involves two orthogonal reactions. The first is the acylation of primary amines by the NHS ester, and the second is the copper-free click chemistry reaction of the BCN group.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with unprotonated primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, via a nucleophilic acyl substitution. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly basic pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

BCN Reaction with Azides (Copper-Free Click Chemistry)

Following the initial labeling of the protein or peptide, the BCN group is available for a highly selective and bioorthogonal reaction with an azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule). This strain-promoted alkyne-azide cycloaddition (SPAAC) proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

Experimental Protocols

The following are detailed methodologies for the labeling of proteins and peptides with endo-BCN-PEG3-NHS ester.

Protein Labeling Protocol

This protocol outlines the general steps for labeling a protein with endo-BCN-PEG3-NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (1-10 mg/mL)

-

endo-BCN-PEG3-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers with primary amines.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare Reagent Solution: Immediately before use, dissolve the endo-BCN-PEG3-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved endo-BCN-PEG3-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Peptide Labeling Protocol

The labeling of peptides follows a similar procedure to proteins, but reaction conditions may be adjusted based on the peptide's sequence and solubility.

Materials:

-

Peptide of interest

-

endo-BCN-PEG3-NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the Reaction Buffer. If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMSO or DMF before dilution with the buffer.

-

Reagent Preparation: Prepare a fresh stock solution of endo-BCN-PEG3-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 1.5- to 5-fold molar excess of the reagent to the peptide solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature.

-

Purification: Purify the labeled peptide from unreacted starting materials using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Labeled Proteins and Peptides

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the biomolecule.

| Characterization Method | Purpose |

| UV-Vis Spectroscopy | To determine the protein concentration and, if the BCN group is subsequently reacted with a chromophoric azide, to calculate the DOL. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the covalent attachment of the linker and determine the exact mass of the conjugate, which can be used to calculate the DOL. |

| HPLC Analysis (e.g., RP-HPLC, SEC) | To assess the purity of the conjugate and separate labeled from unlabeled species. |

| Functional Assays (e.g., ELISA, SPR) | To ensure that the biological activity of the protein or peptide is retained after labeling. |

Applications in Research and Drug Development

The unique bifunctional nature of endo-BCN-PEG3-NHS ester makes it a powerful tool in various applications:

-

Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody. The BCN group is then available to conjugate a cytotoxic drug that has been functionalized with an azide.

-

Fluorescent Probes: Proteins and peptides can be labeled with the linker and subsequently reacted with an azide-containing fluorophore for use in cellular imaging and flow cytometry.

-

Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., peptides or antibodies) to drug-loaded nanoparticles or liposomes that are functionalized with azides.

-

PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

Endo-BCN-PEG3-NHS ester is a highly valuable reagent for the bioconjugation of proteins and peptides. Its amine-reactive NHS ester and bioorthogonal BCN group, combined with a solubilizing PEG spacer, provide a robust and versatile platform for the development of sophisticated biomolecular tools for research, diagnostics, and therapeutics. Careful consideration of reaction conditions and thorough characterization of the resulting conjugates are crucial for successful application.

An In-depth Technical Guide to the Fundamental Principles of Bioconjugation with BCN Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the advancing fields of chemical biology and targeted therapeutics, the ability to specifically and efficiently link biomolecules is of paramount importance. Among the array of bioconjugation techniques, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful strategy due to its bioorthogonality. This guide provides a comprehensive overview of the fundamental principles of bioconjugation utilizing Bicyclo[6.1.0]nonyne (BCN) linkers, a key player in the SPAAC reaction. We will delve into the core mechanisms, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Principles of BCN-Mediated Bioconjugation

The utility of BCN linkers in bioconjugation stems from the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). Unlike the copper-catalyzed version of the click reaction (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biological molecules.[1]

The Reaction Mechanism: A Matter of Ring Strain

The driving force behind the reactivity of BCN linkers is the significant ring strain inherent in the bicyclo[6.1.0]nonyne structure.[1] This strained eight-membered ring readily reacts with an azide-functionalized molecule in a [3+2] dipolar cycloaddition reaction. The relief of this ring strain provides the thermodynamic impetus for the formation of a stable, covalent triazole linkage.[1] This reaction is highly selective, proceeding efficiently in complex biological media without interfering with native functional groups such as amines and hydroxyls.[2]

dot

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Bioorthogonality: The Key to Biological Applications

The term "bioorthogonal" signifies that the reaction can proceed within a living organism without interfering with or being influenced by endogenous biochemical processes. The azide (B81097) and the strained alkyne of the BCN linker are abiotic functional groups that do not participate in native cellular reactions, ensuring that the conjugation is highly specific to the intended targets.[3] This property is crucial for applications such as in vivo imaging, targeted drug delivery, and the study of biomolecules in their natural context.[1]

Quantitative Data: A Comparative Analysis

The selection of a linker in bioconjugation is often a balance between reaction kinetics and stability. The following tables provide a summary of quantitative data to aid in the selection process, comparing BCN with another commonly used strained alkyne, Dibenzocyclooctyne (DBCO).

Table 1: Reaction Kinetics of BCN vs. DBCO

Generally, DBCO exhibits faster reaction kinetics with aliphatic azides due to its higher ring strain.[4] However, BCN can show comparable or even faster rates with certain aromatic azides, highlighting the importance of the azide's electronic properties.[5][6]

| Linker | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| BCN | Benzyl Azide | ~0.06 - 0.1[7] |

| DBCO | Benzyl Azide | ~0.6 - 1.0[7] |

| BCN | Phenyl Azide | ~0.2[6] |

| DBCO | Phenyl Azide | ~0.033[6] |

| BCN | Primary Azide | ~0.07[8] |

| DBCO (ADIBO) | Primary Azide | ~0.24[6] |

| BCN | Secondary Azide | ~0.07[8] |

| DBCO (ADIBO) | Secondary Azide | ~0.24[6] |

| BCN | Tertiary Azide | ~0.06[8] |

| DBCO (ADIBO) | Tertiary Azide | ~0.001[8] |

Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.

Table 2: Stability in the Presence of Thiols

A significant advantage of BCN linkers is their superior stability in the presence of endogenous thiols, such as glutathione (B108866) (GSH), which is abundant in the intracellular environment.[9][10]

| Linker | Condition | Half-life |

| BCN | Presence of Glutathione (GSH) | ~6 hours[9][10] |

| DBCO | Presence of Glutathione (GSH) | ~71 minutes[10] |

This enhanced stability makes BCN a more suitable choice for long-term intracellular studies.[9]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving BCN linkers.

Protocol 1: General Antibody Conjugation with BCN-NHS Ester

This protocol describes the activation of an antibody with a BCN-N-hydroxysuccinimide (NHS) ester for subsequent conjugation to an azide-modified molecule.

Materials:

-

Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

BCN-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column for antibody purification

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers from the antibody solution.[11]

-

-

BCN-NHS Ester Stock Solution Preparation:

-

Dissolve the BCN-NHS ester in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.[12]

-

-

Antibody Activation:

-

Quenching:

-

Purification:

-

Characterization:

-

Determine the protein concentration of the purified BCN-activated antibody.

-

Confirm successful conjugation via mass spectrometry, observing an increase in mass corresponding to the attached BCN linker.[14]

-

dot

Caption: Experimental workflow for antibody activation with a BCN-NHS ester.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction between a BCN-functionalized biomolecule (e.g., the antibody from Protocol 1) and an azide-modified molecule.

Materials:

-

BCN-functionalized biomolecule in PBS, pH 7.4

-

Azide-modified molecule

-

Anhydrous DMSO (if needed to dissolve the azide-modified molecule)

-

Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, combine the BCN-functionalized biomolecule and the azide-modified molecule.

-

A 2-4 fold molar excess of the azide-modified molecule over the BCN-functionalized biomolecule is a common starting point.[1]

-

If the azide-modified molecule is dissolved in DMSO, ensure the final DMSO concentration remains below 5-10% (v/v).[1][14]

-

-

Incubation:

-

Purification:

-

Characterization:

Protocol 3: Prevention of Thiol-Yne Side Reactions

A known side reaction of BCN linkers is the thiol-yne addition with free cysteine residues in proteins.[3] This can be mitigated by blocking the free thiols prior to conjugation.

Materials:

-

Protein solution with free thiols

-

Iodoacetamide (B48618) (IAM)

-

Buffer suitable for alkylation (e.g., PBS, pH 7.4-8.0)

-

Desalting column

Procedure:

-

Thiol Blocking:

-

Removal of Excess IAM:

-

Remove unreacted iodoacetamide using a desalting column.

-

-

BCN Conjugation:

-

Proceed with the BCN conjugation protocol (e.g., Protocol 1 or 2) using the thiol-blocked protein.

-

dot

Caption: Logical relationship for preventing thiol-yne side reactions.

Conclusion

BCN linkers represent a versatile and powerful tool for bioconjugation, particularly for applications requiring high biocompatibility. Their reactivity, driven by ring strain, enables efficient and specific labeling of biomolecules via the strain-promoted alkyne-azide cycloaddition reaction. While considerations such as reaction kinetics and potential side reactions with thiols need to be addressed, the strategies and protocols outlined in this guide provide a solid foundation for the successful implementation of BCN linkers in research and drug development. The favorable balance of reactivity and stability, especially in the presence of endogenous thiols, positions BCN linkers as a valuable component in the ever-expanding toolkit of the modern chemical biologist.

References

- 1. benchchem.com [benchchem.com]

- 2. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanocomposix.com [nanocomposix.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Step-by-Step Guide for Using endo-BCN-PEG3-NHS Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of endo-BCN-PEG3-NHS ester, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimeras (PROTACs).

Introduction to endo-BCN-PEG3-NHS Ester

Endo-BCN-PEG3-NHS ester is a versatile chemical tool that facilitates the covalent linkage of two different molecules. It features two key reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies, to form stable amide bonds.[1][]

-

Bicyclo[6.1.0]nonyne (BCN): This strained alkyne enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This reaction is bio-orthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.

-

Polyethylene (B3416737) Glycol (PEG3) Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate.[3]

These features make endo-BCN-PEG3-NHS ester an ideal reagent for multi-step bioconjugation strategies where a biomolecule is first modified to introduce a BCN handle, which is then used for subsequent conjugation to an azide-modified molecule.

Applications

The unique properties of endo-BCN-PEG3-NHS ester make it suitable for a range of advanced applications in drug development and research.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Endo-BCN-PEG3-NHS ester can be used to attach a BCN group to an antibody via its lysine residues. The BCN-functionalized antibody can then be conjugated to an azide-modified cytotoxic payload. This approach allows for the precise and stable attachment of the drug to the antibody.[4][5]

Mechanism of Action of a HER2-Targeted ADC:

A common target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of cancer.[6][7][8] An ADC targeting HER2, such as one developed using a trastuzumab-based antibody, will bind to the HER2 receptor on the surface of a cancer cell.[9][10] This binding can inhibit downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are crucial for cell proliferation and survival.[6][9] Following binding, the ADC-HER2 complex is internalized by the cell.[4][5][] Inside the cell, the cytotoxic payload is released, leading to cell death.[4][5][]

References

- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]

Application Notes and Protocols for Labeling with endo-BCN-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of proteins and other biomolecules that contain primary amines.[1][2][3] This method is particularly effective for labeling antibodies and other proteins with moieties such as fluorescent dyes, biotin, or, in the case of endo-BCN-PEG3-NHS ester, a bicyclononyne (BCN) group for subsequent copper-free click chemistry applications. The NHS ester functional group reacts specifically and efficiently with primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2][3]

The reaction is highly pH-dependent.[1][4][5] At a low pH, the primary amine is protonated and thus unreactive. Conversely, at a high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the efficiency of the labeling.[1][2] The optimal pH for NHS ester labeling is typically between 7.2 and 8.5.[1][2] It is also critical to use buffers that do not contain primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the NHS ester.[1][6]

This document provides a detailed protocol for the labeling of proteins, such as antibodies, with endo-BCN-PEG3-NHS ester, with a focus on the principles and calculation of molar excess to control the degree of labeling.

Principle of the Reaction

The core of the labeling process is a nucleophilic acyl substitution reaction. The unprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The endo-BCN-PEG3-NHS ester also incorporates a polyethylene (B3416737) glycol (PEG) spacer, which can increase the hydrophilicity of the resulting conjugate.[7]

Figure 1. Reaction of endo-BCN-PEG3-NHS ester with a primary amine on a protein.

Molar Excess Calculation

The "molar excess" is the ratio of the moles of the NHS ester reagent to the moles of the protein to be labeled.[1] Optimizing this ratio is crucial for controlling the degree of labeling (DOL), which is the average number of BCN moieties conjugated to each protein molecule.[1] A low DOL may result in insufficient reactivity in subsequent click chemistry steps, while an excessively high DOL can lead to protein precipitation, loss of biological activity, or altered pharmacokinetics.[1]

The optimal molar excess is empirical and depends on several factors:

-

Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[1]

-

Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.[1]

-

Desired Degree of Labeling (DOL): Different applications may require different DOLs. For many antibody-drug conjugate applications, a final DOL of 2-4 is often desired.

Formula for Calculating the Mass of endo-BCN-PEG3-NHS Ester

To calculate the required mass of the endo-BCN-PEG3-NHS ester for a specific molar excess, use the following formula:

Mass of NHS Ester (mg) = (Molar Excess) x [Mass of Protein (mg) / MW of Protein (Da)] x MW of NHS Ester (Da) [1]

Where:

-

Molar Excess: The desired molar ratio of NHS ester to protein.

-

Mass of Protein (mg): The mass of the protein to be labeled.

-

MW of Protein (Da): The molecular weight of the protein in Daltons (e.g., IgG ≈ 150,000 Da).

-

MW of NHS Ester (Da): The molecular weight of endo-BCN-PEG3-NHS ester is approximately 494.54 Da.[7][8][9]

Recommended Molar Excess Ratios

The following table provides general recommendations for starting molar excess ratios. These should be optimized for each specific protein and application.

| Protein Concentration | Recommended Starting Molar Excess | Notes |

| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling.[1] |

| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[1] |

| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for lower reaction kinetics.[1] |

Experimental Protocol

This protocol provides a general procedure for labeling a protein with endo-BCN-PEG3-NHS ester.

Materials and Equipment

-

Protein to be labeled (e.g., antibody)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[1][4] Crucially, this buffer must be free of primary amines.

-

Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) of high purity.[2][4]

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[2][11]

-

Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.[4][12]

-

Reaction tubes

-

Pipettes

-

Vortex mixer

-

Spectrophotometer for protein concentration and DOL determination

Experimental Workflow Diagram

Figure 2. Experimental workflow for protein labeling with endo-BCN-PEG3-NHS ester.

Step-by-Step Procedure

-

Protein Preparation and Buffer Exchange:

-

Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, perform a buffer exchange into the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) using a desalting column or dialysis.[6]

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[3][4]

-

-

endo-BCN-PEG3-NHS Ester Stock Solution Preparation:

-

Shortly before use, allow the vial of endo-BCN-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][5]

-

Note: NHS esters are sensitive to moisture and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh. Do not store the NHS ester in solution for extended periods.[1][6]

-

-

Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution to add to the protein solution based on the desired molar excess.

-

While gently vortexing, add the calculated volume of the NHS ester stock solution to the protein solution.[1]

-

The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[3]

-

-

Incubation:

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent such as 1 M Tris-HCl or 1 M glycine can be added to a final concentration of 20-50 mM.[11] This will react with any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the final protein concentration of the purified conjugate, for example, by measuring the absorbance at 280 nm.

-

Determine the Degree of Labeling (DOL). This is one of the most important quality attributes of the conjugate.[13] Various methods can be used, including UV/Vis spectroscopy if the BCN linker has a distinct absorbance, or more advanced techniques like mass spectrometry.[13][14]

-

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | NHS ester has hydrolyzed. | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[1][6] |

| Buffer contains primary amines. | Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[1][6] | |

| Molar excess is too low. | Increase the molar excess of the NHS ester, especially for dilute protein solutions.[1] | |

| Incorrect pH. | Ensure the reaction buffer pH is between 7.2 and 8.5.[1][2] | |

| Protein Precipitation | Degree of Labeling (DOL) is too high. | Reduce the molar excess of the NHS ester in the reaction. |

| High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10%. | |

| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before starting the labeling reaction.[3] |

| Variability in NHS ester reactivity. | Use a fresh vial of NHS ester and store it properly to prevent degradation.[3] |

Conclusion

The successful labeling of proteins with endo-BCN-PEG3-NHS ester hinges on careful consideration of the reaction conditions, particularly the molar excess of the labeling reagent. By following this detailed protocol and optimizing the molar excess for the specific protein and application, researchers can achieve a desired degree of labeling, enabling subsequent bioconjugation via copper-free click chemistry. The purification and characterization of the final conjugate are crucial steps to ensure its quality and suitability for downstream applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. medkoo.com [medkoo.com]

- 8. precisepeg.com [precisepeg.com]

- 9. glycomindsynth.com [glycomindsynth.com]

- 10. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.crownbio.com [blog.crownbio.com]

Application Notes and Protocols: Endo-BCN-PEG3-NHS Ester Reactions

These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the optimal buffer conditions and procedures for reactions involving endo-BCN-PEG3-NHS Ester. This reagent is a bifunctional linker used in bioconjugation, enabling the attachment of a bicyclononyne (BCN) moiety to primary amine-containing molecules like proteins, antibodies, or peptides. The NHS ester group reacts with primary amines, while the BCN group allows for subsequent copper-free click chemistry (SPAAC) reactions.

Principle of Reaction

The core of the reaction involves the N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (-NH2) on target molecules to form a stable amide bond. The efficiency of this acylation reaction is highly dependent on the buffer conditions, particularly the pH. A competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and must be minimized to ensure high conjugation efficiency. The choice of buffer is critical, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.

The reaction is a two-step process in bioconjugation workflows:

-

Amine Labeling : The NHS ester reacts with a primary amine on the target molecule (e.g., a protein).

-

Copper-Free Click Chemistry : The BCN group is then available to react with an azide-tagged molecule in a subsequent step.

This document focuses exclusively on the first step: the amine labeling reaction.

Buffer Conditions and Optimization

The selection of an appropriate buffer system and pH is the most critical factor for a successful conjugation reaction with an NHS ester.

-

pH: The optimal pH range for the reaction is between 7.0 and 8.5.

-

Below pH 7.0, the primary amine is largely protonated (-NH3+), which significantly reduces its nucleophilicity and slows the reaction rate.

-

Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which consumes the reagent before it can react with the target amine. For most applications, a pH of 8.0 to 8.5 provides a good balance between efficient acylation and minimal hydrolysis.

-

-

Recommended Buffers: Amine-free buffers are mandatory.

-

Phosphate-Buffered Saline (PBS): Commonly used, typically at a pH of 7.2-7.4. While slightly below the optimal range, it is often sufficient for many applications.

-

HEPES Buffer: An excellent choice that provides stable buffering in the optimal pH range of 7.0-8.0.

-

Borate Buffer: Effective in the pH 8.0-9.0 range, making it suitable for optimizing reaction efficiency.

-

Carbonate/Bicarbonate Buffer: Useful for maintaining pH in the 8.5-9.0 range.

-

-

Incompatible Buffers: Any buffer containing primary amines must be avoided.

-

Tris (tris(hydroxymethyl)aminomethane): Will directly react with the NHS ester.

-

Buffers containing glycine (B1666218) or other amino acids.

-

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | Optimal efficiency is often found between pH 8.0 and 8.5. A compromise must be made between reaction rate and NHS ester hydrolysis. |

| Buffer System | PBS, HEPES, Borate | Must be free of primary amines. PBS is common, but HEPES or Borate may offer better pH control in the optimal range. |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used to slow hydrolysis, requiring longer reaction times. Room temperature reactions are faster. |

| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and reactant concentrations. Reactions at 4°C may be run overnight. |

Experimental Protocols

This protocol describes a general method for labeling a protein with endo-BCN-PEG3-NHS Ester. The molar ratio of the linker to the protein may need to be optimized for specific applications.

A. Materials

-

Protein of interest (in an amine-free buffer like PBS)

-

endo-BCN-PEG3-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: PBS (pH 7.4), HEPES buffer (50 mM, pH 8.0), or Borate buffer (50 mM, pH 8.5)

-

Purification column (e.g., desalting column like Zeba™ Spin Desalting Columns) to remove excess linker

B. Workflow Diagram

Application Notes and Protocols for the Purification of Proteins after Labeling with endo-BCN-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with functional moieties is a cornerstone of modern biotherapeutics and research tools. The endo-BCN-PEG3-NHS ester is a hetero-bifunctional linker that facilitates the attachment of a bicyclononyne (BCN) group to proteins. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond.[1][2][3][4] The BCN group is a strained alkyne used in highly efficient and bioorthogonal copper-free click chemistry reactions.

Following the labeling reaction, the mixture contains the desired protein conjugate, as well as unreacted or hydrolyzed endo-BCN-PEG3-NHS ester, and potentially aggregated or unreacted protein.[1] A robust purification step is critical to remove these impurities, as they can interfere with downstream applications, compromise assay results, and, in therapeutic contexts, lead to adverse effects. This document provides detailed application notes and protocols for the purification of proteins labeled with endo-BCN-PEG3-NHS ester using three common and effective methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Chemical Reaction

The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of the linker.

Caption: NHS ester reaction with a protein's primary amine.

Overview of Purification Methodologies

The choice of purification method depends on factors such as the scale of the reaction, the required final purity, and the specific properties of the protein.[1]

| Method | Principle | Advantages | Disadvantages | Typical Scale |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[5][6][7] | High resolution, can separate aggregates, well-established.[8] | Dilution of the sample, limited sample volume, potential for non-specific interactions. | Lab scale (µg to mg) |

| Dialysis | Diffusion-based separation across a semi-permeable membrane based on molecular weight cutoff (MWCO). | Simple, gentle on the protein, cost-effective for buffer exchange. | Slow (can take up to 48 hours), requires large volumes of buffer, potential for sample loss.[9] | Lab scale (mg to g) |

| Tangential Flow Filtration (TFF) | Size-based separation where the feed solution flows parallel to a membrane surface.[10][11][12] | Fast, scalable, can concentrate and diafilter in one system, high recovery.[10][13] | Higher initial equipment cost, potential for membrane fouling. | Pilot to process scale (g to kg) |

Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Filtration

This method is ideal for achieving high purity at a laboratory scale. It effectively separates the high molecular weight protein conjugate from the low molecular weight unreacted linker and NHS byproduct.[7][14]

Materials:

-

SEC column (e.g., Sephadex® G-25, Superdex® 200, or equivalent)

-

Chromatography system (e.g., FPLC or HPLC)

-

Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Fraction collector

-

UV detector (280 nm)

Protocol:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer at a flow rate recommended by the manufacturer.

-

Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Elution: Elute the sample with the purification buffer at a constant flow rate.

-

Fraction Collection: Monitor the elution profile using the UV detector at 280 nm. The protein conjugate will typically elute first in the void volume or shortly after, followed by a second peak corresponding to the smaller, unreacted linker and NHS. Collect fractions corresponding to the protein peak.

-

Analysis: Pool the fractions containing the purified protein conjugate. Confirm purity and concentration using SDS-PAGE and a protein concentration assay (e.g., BCA or Bradford).

Caption: Workflow for SEC purification.

Dialysis

Dialysis is a straightforward and gentle method for removing small molecules from a protein solution. It is particularly useful for buffer exchange.[9]

Materials:

-

Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-20 kDa for most proteins.

-

Large beaker or container

-

Stir plate and stir bar

-

Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

-

Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

-

Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, leaving some headspace for potential volume increase.[1]

-

Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently at 4°C.[9]

-

Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted linker.[1][9] The final dialysis can be performed overnight.[1]

-

Sample Recovery: Carefully remove the purified protein conjugate from the dialysis device.

Caption: Principle of dialysis for protein purification.

Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for concentrating and purifying biomolecules. It is highly efficient for larger scale preparations.[10][13][15]

Materials:

-

TFF system (pump, reservoir, pressure gauges, tubing)

-

TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10-30 kDa)

-

Diafiltration buffer (e.g., PBS, pH 7.4)

Protocol:

-

System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with purification buffer.

-

Concentration (Optional): If the reaction volume is large, first concentrate the sample by recirculating the retentate while allowing the permeate to be removed.

-

Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This process exchanges the buffer and removes small molecule impurities. Typically, 5-10 diavolumes are required for efficient removal of the unreacted linker.[1]

-

Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

-

Sample Recovery: Recover the purified and concentrated protein conjugate from the system.

Caption: Tangential Flow Filtration (TFF) workflow.

Downstream Analysis and Quality Control

After purification, it is essential to characterize the labeled protein to ensure its quality and suitability for downstream applications.

| Parameter | Analytical Method | Purpose |

| Protein Concentration | UV-Vis (A280), BCA, or Bradford Assay | To determine the final concentration and calculate yield. |

| Purity | SDS-PAGE, SEC-HPLC | To assess the removal of impurities and the presence of aggregates.[8][14] |

| Labeling Efficiency | Mass Spectrometry (MS), UV-Vis Spectroscopy | To determine the average number of BCN linkers per protein (degree of labeling).[16][17][18] |

| Structural Integrity | Circular Dichroism (CD), Fluorescence Spectroscopy | To confirm that the labeling and purification processes have not altered the protein's secondary or tertiary structure.[19] |

| Functionality | Activity Assay, Binding Assay (e.g., ELISA, SPR) | To ensure the biological activity of the protein is retained after modification.[20] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Protein Recovery | - Non-specific adsorption to column/membrane- Protein precipitation/aggregation- Sample loss during transfers | - Use low-protein-binding materials.- Optimize buffer conditions (pH, ionic strength).- Handle sample carefully. |

| Incomplete Removal of Free Linker | - Insufficient resolution in SEC- Inadequate dialysis time or buffer volume- Insufficient diavolumes in TFF | - Use a longer SEC column or one with a smaller pore size.- Increase dialysis duration and number of buffer changes.[9]- Increase the number of diavolumes in TFF.[1] |